molecular formula C33H45N5O8 B12362410 pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH

pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH

Cat. No.: B12362410
M. Wt: 639.7 g/mol
InChI Key: PLXKPFJEJTZVAE-GSDHBNRESA-N
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Description

Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH is a synthetic analog of the endogenous opioid peptide Leu-enkephalin. This compound is designed to enhance the stability and bioavailability of Leu-enkephalin, which is known for its potent analgesic properties. The addition of the pivaloyl group increases the compound’s resistance to enzymatic degradation, making it a promising candidate for pain management and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, Leu, to a resin. Subsequent amino acids (Phe, Gly, Gly, Tyr) are added sequentially, with each addition followed by deprotection and coupling steps. The pivaloyl group is introduced at the N-terminus of the peptide chain .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of environmentally friendly solvents and reagents is increasingly emphasized to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH has several scientific research applications:

Mechanism of Action

Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH exerts its effects by binding to opioid receptors in the central nervous system. The pivaloyl group enhances the compound’s stability and bioavailability, allowing it to effectively activate these receptors. This activation leads to the inhibition of pain signals and the modulation of neurotransmitter release, resulting in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH stands out due to the addition of the pivaloyl group, which significantly enhances its stability and bioavailability. This modification makes it a more effective and longer-lasting analgesic compared to its parent compound, Leu-enkephalin .

Properties

Molecular Formula

C33H45N5O8

Molecular Weight

639.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H45N5O8/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1

InChI Key

PLXKPFJEJTZVAE-GSDHBNRESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C

Origin of Product

United States

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